Propargyl-Polyethylene Glycol 3 N-Hydroxysuccinimide Acetate, commonly referred to as propargyl-PEG3 NHS acetate, is a specialized chemical compound that serves as a versatile tool in bioconjugation and drug delivery applications. This compound combines the properties of polyethylene glycol, which enhances solubility and biocompatibility, with a propargyl group that enables click chemistry reactions. The N-hydroxysuccinimide ester functionality allows for efficient conjugation with amine-containing biomolecules, making it valuable in various scientific research fields.
Propargyl-PEG3 NHS acetate is classified under polyethylene glycol derivatives and is primarily sourced through synthetic routes involving reactions of polyethylene glycol with propargyl bromide followed by activation with N-hydroxysuccinimide. It falls under the category of chemical linkers used in biochemistry and pharmaceutical research, particularly for applications requiring precise molecular assembly and modification.
The synthesis of propargyl-PEG3 NHS acetate involves several key steps:
Propargyl-PEG3 NHS acetate has a unique molecular structure characterized by:
The molecular formula can be represented as , indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms .
Propargyl-PEG3 NHS acetate can participate in several significant chemical reactions:
The mechanism of action for propargyl-PEG3 NHS acetate involves two primary processes:
Propargyl-PEG3 NHS acetate exhibits several notable physical properties:
The compound's chemical properties include:
Propargyl-PEG3 NHS acetate has diverse applications across various scientific fields:
The synthesis of propargyl-PEG3-NHS acetate (CAS 1428629-71-3) follows a modular three-step strategy to ensure regioselective functionalization. First, propargyl initiation involves the alkylation of tetraethylene glycol’s terminal oxygen using propargyl bromide under basic conditions (K₂CO₃/DMF, 60°C, 12 hours), achieving >95% propargyl ether formation [1] [7]. Second, PEG chain assembly requires coupling the propargyl-PEG3 intermediate with tert-butyl bromoacetate, followed by acidolysis (trifluoroacetic acid/DCM) to liberate the carboxylic acid terminus [7] . Finally, NHS ester functionalization occurs via carbodiimide-mediated coupling, where the carboxylate reacts with N-hydroxysuccinimide (NHS) in the presence of N,N'-dicyclohexylcarbodiimide (DCC) at 0–4°C for 2 hours, minimizing hydrolysis [4] .
Table 1: Optimization Parameters for Key Synthesis Steps
| Synthetic Step | Reaction Conditions | Yield | Critical Control Parameters |
|---|---|---|---|
| Propargyl ether formation | K₂CO₃, DMF, 60°C, 12 hrs | 92–95% | Exclusion of moisture; stoichiometric excess of propargyl bromide (1.3 equiv) |
| Carboxylic acid liberation | TFA/DCM (1:1), RT, 3 hrs | 88–90% | Reaction monitoring via TLC (Rf = 0.3 in 10% MeOH/DCM) |
| NHS ester activation | DCC/NHS, anhydrous THF, 0–4°C, 2 hrs | 75–80% | Strict temperature control; exclusion of nucleophiles |
The C14H19NO7 backbone (MW 313.30 g/mol) necessitates inert atmosphere handling during NHS activation, as confirmed by NMR monitoring of the characteristic propargyl peak at δ 2.5 ppm and NHS ester carbonyl at δ 168–170 ppm [3] [5].
Chemical synthesis remains dominant for propargyl-PEG3-NHS acetate due to scalability, though enzymatic routes offer precision for specialized applications. Traditional chemical coupling relies on stoichiometric NHS activation in aprotic solvents (e.g., THF or acetonitrile), achieving batch-to-batch consistency with purity ≥95% [4] . In contrast, enzymatic PEGylation employs lipases (e.g., Candida antarctica lipase B) to catalyze transesterification between propargyl-PEG3-OH and vinyl acetate, yielding propargyl-PEG3-acetate intermediates without epimerization [7]. However, enzymatic methods face limitations in NHS ester formation due to the enzyme’s instability in anhydrous media and poor compatibility with NHS [8].
Recent advances exploit chemo-enzymatic cascades: SNAP-tag technology enables site-specific conjugation of azide-functionalized BG substrates to proteins, followed by copper-free click chemistry with propargyl-PEG3 derivatives. This approach avoids NHS ester hydrolysis pitfalls but introduces complexity in multi-enzyme systems [6] [8].
Table 2: Comparison of Fabrication Approaches
| Parameter | Chemical Synthesis | Enzymatic Approach | Chemo-Enzymatic Hybrid |
|---|---|---|---|
| Reaction Time | 2–4 hrs (NHS activation step) | 6–24 hrs | 8–48 hrs (multi-step) |
| Regiospecificity | Moderate (requires protecting groups) | High | Very high |
| Scalability | Kilogram-scale feasible | Milligram to gram scale | Milligram scale |
| Key Advantage | Cost-effectiveness | Stereoselectivity | Orthogonality in complex matrices |
Allyl ethers serve as temporary protecting groups during PEG chain elongation to prevent propargyl side reactions. The allyl-propargyl synergy involves installing an allyl ether at the growing PEG chain’s terminus prior to NHS activation. This blocks unwanted nucleophilic displacement of propargyl alkynes during phosphoramidite-based coupling or acylation reactions [7]. For example, in branched PEG3 architectures, allyl masking reduces diacetylated by-products from 25% to <5% [7].
Deprotection protocols use Pd(0)-catalyzed deallylation (e.g., Pd(PPh₃)₄/morpholine) under mild conditions (RT, 1 hr), preserving the acid-labile NHS ester and alkyne functionality. Quantitative removal is verified via GC-MS monitoring of released propene [7]. This strategy is critical for synthesizing heterobifunctional variants like Ald-benzyl-amide-PEG3-propargyl (CAS not provided), where selective deprotection enables sequential conjugation [7].
NHS ester hydrolysis and diacylated by-products dominate purification challenges. Hydrolysis occurs at rates of 3–5%/hour in aqueous-organic mixtures, necessitating strict anhydrous handling [4] [5]. Key impurities include:
Table 3: Purification Techniques for Propargyl-PEG3-NHS Acetate
| Impurity Type | Separation Method | Conditions | Purity Outcome |
|---|---|---|---|
| Diacylated species | Silica gel chromatography | 5–10% MeOH in DCM; Rf = 0.5 | ≤0.5% residual |
| Hydrolyzed acid | Cold ether precipitation | Anhydrous diethyl ether, −20°C | Removes 90% hydrolyzate |
| Solvent residues (DMF) | High-vacuum drying | 0.1 mbar, 24 hrs | Meets ICH Q3C limits |
| Metal catalysts | Ion-exchange resin | Amberlyst A-21, THF wash | Pd < 10 ppm |
Advanced strategies employ cold ether precipitation (−20°C) to isolate the NHS ester as a hygroscopic solid (density 1.26 g/cm³), followed by size-exclusion chromatography using Sephadex LH-20 in anhydrous acetonitrile [4] [5] . Lyophilization is avoided due to NHS ester instability; instead, storage under nitrogen at −20°C maintains >98% purity for 6 months [4] [9].
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1